Home > Products > Screening Compounds P96462 > Labetuzumab govitecan
Labetuzumab govitecan - 1469876-18-3

Labetuzumab govitecan

Catalog Number: EVT-272097
CAS Number: 1469876-18-3
Molecular Formula: C75H102N12O24S
Molecular Weight: 1587.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Labetuzumab govitecan is an anti-CEACAM5/SN-38 antibody-drug conjugate for treatment of refractory or relapsing metastatic colorectal cancer.
Overview

Labetuzumab govitecan is an antibody-drug conjugate designed for targeted cancer therapy, specifically targeting the carcinoembryonic antigen-related cell adhesion molecule 5. This compound consists of a humanized monoclonal antibody, labetuzumab, linked to the potent cytotoxic agent 7-ethyl-10-hydroxycamptothecin, which is an active metabolite of irinotecan. Labetuzumab govitecan is primarily investigated for its efficacy in treating metastatic colorectal cancer and has shown promise in preclinical and clinical trials.

Source and Classification

Labetuzumab govitecan is classified as an antibody-drug conjugate, a class of therapeutics that combines an antibody with a cytotoxic drug to selectively deliver the drug to cancer cells. The use of monoclonal antibodies allows for targeted therapy, minimizing damage to healthy tissues while maximizing therapeutic effects on tumors. The compound is currently undergoing various phases of clinical trials, particularly focused on its application in solid tumors such as colorectal cancer and prostate cancer .

Synthesis Analysis

The synthesis of labetuzumab govitecan involves several key steps:

  1. Antibody Production: The humanized monoclonal antibody labetuzumab is produced through recombinant DNA technology in host cells.
  2. Conjugation: The antibody is conjugated to 7-ethyl-10-hydroxycamptothecin via a hydrolysable linker known as CL2A. This linker is designed to release the cytotoxic agent once the conjugate is internalized by the target cancer cell.
  3. Purification: Following conjugation, the product undergoes purification to ensure that unbound drugs and other impurities are removed, resulting in a homogeneous preparation suitable for clinical use.

Technical details regarding the specific conditions and reagents used during synthesis are typically proprietary but involve standard techniques in bioconjugation chemistry .

Molecular Structure Analysis

The molecular structure of labetuzumab govitecan can be described as follows:

Data on specific bond lengths, angles, and three-dimensional conformations are typically obtained through X-ray crystallography or NMR spectroscopy but are not widely published due to proprietary concerns .

Chemical Reactions Analysis

The chemical reactions involved in the functionality of labetuzumab govitecan include:

  1. Linker Hydrolysis: Upon internalization into target cells, the hydrolysable linker CL2A undergoes hydrolysis to release 7-ethyl-10-hydroxycamptothecin within the cell.
  2. Cytotoxic Activity: Once released, 7-ethyl-10-hydroxycamptothecin inhibits topoisomerase I, leading to DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.

These reactions highlight the importance of both components—the antibody for targeting and the drug for cytotoxicity—in achieving therapeutic efficacy .

Mechanism of Action

The mechanism of action of labetuzumab govitecan involves several sequential processes:

  1. Target Binding: The labetuzumab component binds specifically to CEACAM5 on the surface of cancer cells.
  2. Internalization: Following binding, the complex is internalized via endocytosis.
  3. Drug Release: Inside the cell, hydrolysis of the linker releases 7-ethyl-10-hydroxycamptothecin.
  4. Induction of Cell Death: The released drug interferes with DNA replication by inhibiting topoisomerase I, leading to double-strand breaks and apoptosis.

This targeted delivery mechanism enhances therapeutic efficacy while reducing systemic toxicity compared to traditional chemotherapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of labetuzumab govitecan include:

  • Appearance: Typically presented as a clear or slightly opalescent solution.
  • Solubility: Soluble in sterile saline solutions; stability can be affected by light and temperature.
  • Stability: Stability studies indicate that labetuzumab govitecan retains activity under specified storage conditions but should be protected from light.

These properties are critical for ensuring proper handling and administration during clinical use .

Applications

Labetuzumab govitecan has several scientific applications:

Properties

CAS Number

1469876-18-3

Product Name

Labetuzumab govitecan

IUPAC Name

(2R)-2-amino-3-[1-[[4-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-5-amino-1-[4-[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxycarbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methylcarbamoyl]cyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

Molecular Formula

C75H102N12O24S

Molecular Weight

1587.76

InChI

InChI=1S/C75H102N12O24S/c1-3-54-55-36-53(88)15-16-60(55)82-67-56(54)42-86-62(67)37-58-57(70(86)94)44-109-73(98)75(58,4-2)111-74(99)110-43-49-9-13-51(14-10-49)80-69(93)61(6-5-17-76)81-65(90)46-108-45-64(89)78-18-20-100-22-24-102-26-28-104-30-32-106-34-35-107-33-31-105-29-27-103-25-23-101-21-19-85-41-52(83-84-85)39-79-68(92)50-11-7-48(8-12-50)40-87-66(91)38-63(71(87)95)112-47-59(77)72(96)97/h9-10,13-16,36-37,41,48,50,59,61,63,88H,3-8,11-12,17-35,38-40,42-47,76-77H2,1-2H3,(H,78,89)(H,79,92)(H,80,93)(H,81,90)(H,96,97)/t48?,50?,59-,61-,63?,75-/m0/s1

InChI Key

CBNAAKBWBABMBY-LQCKLLCCSA-N

SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)CC(C8=O)SCC(C(=O)O)N)C2=NC9=C1C=C(C=C9)O

Solubility

Soluble in DMSO

Synonyms

Labetuzumab govitecan; hMN14-SN38; IMMU 130; IMMU-130; IMMU130; Labetuzumab-SN38;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.